molecular formula C23H16N2OS B2479786 N-(3-methylbenzo[g][1,3]benzothiazol-2-ylidene)naphthalene-1-carboxamide CAS No. 477504-31-7

N-(3-methylbenzo[g][1,3]benzothiazol-2-ylidene)naphthalene-1-carboxamide

Cat. No. B2479786
CAS RN: 477504-31-7
M. Wt: 368.45
InChI Key: JTPZVHMSHWJENO-WCWDXBQESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of similar compounds has been carried out using hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) under relatively milder reaction conditions using dimethyl formamide as solvent . The synthesized compounds were characterized by FTIR, 1H-NMR, 13C-NMR, and HRMS spectral data .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using FTIR, 1H-NMR, 13C-NMR, and HRMS spectral data .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds have been carried out using hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) under relatively milder reaction conditions .

Scientific Research Applications

Synthesis and Reactivity

N-(1-Naphthyl)furan-2-carboxamide was synthesized and subjected to various electrophilic substitution reactions, exploring the reactivity of benzothiazole derivatives. This research offers insight into the chemical behavior and potential applications of similar compounds like N-(3-methylbenzo[g][1,3]benzothiazol-2-ylidene)naphthalene-1-carboxamide (А. Aleksandrov & М. М. El’chaninov, 2017).

Chemosensors for Anions

Coumarin benzothiazole derivatives, closely related to the target compound, have been synthesized and studied for their ability to detect cyanide anions. These compounds show color changes and fluorescence quenching upon interaction with cyanide, demonstrating their potential as chemosensors (Kangnan Wang et al., 2015).

Fluorescence Turn-on Sensor for Copper(II)

A benzothiazole-based chemosensor similar to the target compound was developed for detecting Cu2+. This sensor exhibits a fluorescence "off-on" response, highlighting the utility of benzothiazole derivatives in metal ion detection (Gyeongjin Kim et al., 2021).

Antimicrobial Activity

A series of compounds, including benzothiazole derivatives, were synthesized and evaluated for their antimicrobial properties. This research indicates the potential of such compounds, including this compound, in developing new antimicrobial agents (A. Evren et al., 2020).

Molecular Docking and Biological Activity

Studies on benzothiazole derivatives involving molecular docking and evaluation of biological activities demonstrate their potential in drug development and as biologically active molecules (A. Ekennia et al., 2018).

Mechanism of Action

Biochemical Pathways

It is known that the compound is an important raw material for the synthesis of spectrum sensitization added dye in the photosensitive material industry . This suggests that it may play a role in the light absorption and color sensitivity pathways.

Result of Action

It is known that the compound is used in the photosensitive material industry to enhance and improve color film feeling red rock’s light sensitivity and color sensitivity . This suggests that it may have effects on the light absorption and color sensitivity of these materials.

properties

IUPAC Name

N-(3-methylbenzo[g][1,3]benzothiazol-2-ylidene)naphthalene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16N2OS/c1-25-20-14-13-16-8-3-5-11-18(16)21(20)27-23(25)24-22(26)19-12-6-9-15-7-2-4-10-17(15)19/h2-14H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTPZVHMSHWJENO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C3=CC=CC=C3C=C2)SC1=NC(=O)C4=CC=CC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.